molecular formula C12H16BrNO2S B14076230 (S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide

(S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B14076230
M. Wt: 318.23 g/mol
InChI Key: IPKZXHZHKSNBCM-KRWDZBQOSA-N
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Description

(S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

(S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (S,E)-N-(3-chloro-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
  • (S,E)-N-(3-fluoro-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
  • (S,E)-N-(3-iodo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide

Uniqueness

(S,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The methoxy group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

(S)-N-[(3-bromo-4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H16BrNO2S/c1-12(2,3)17(15)14-8-9-5-6-11(16-4)10(13)7-9/h5-8H,1-4H3/t17-/m0/s1

InChI Key

IPKZXHZHKSNBCM-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CC(=C(C=C1)OC)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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